N-(1-{[1-(Benzoylamino)-2,2,2-trichloroethyl]sulfanyl}-2,2,2-trichloroethyl)benzamide
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Overview
Description
N-(1-{[1-(Benzoylamino)-2,2,2-trichloroethyl]sulfanyl}-2,2,2-trichloroethyl)benzamide is a complex organic compound with the molecular formula C18H14Cl6N2O2S . This compound is characterized by its unique structure, which includes benzoylamino and trichloroethyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[1-(Benzoylamino)-2,2,2-trichloroethyl]sulfanyl}-2,2,2-trichloroethyl)benzamide typically involves multiple steps. One common method includes the reaction of benzoyl chloride with 2,2,2-trichloroethylamine to form the benzoylamino intermediate. This intermediate is then reacted with 2,2,2-trichloroethylthiol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1-{[1-(Benzoylamino)-2,2,2-trichloroethyl]sulfanyl}-2,2,2-trichloroethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloroethyl groups to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(1-{[1-(Benzoylamino)-2,2,2-trichloroethyl]sulfanyl}-2,2,2-trichloroethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1-{[1-(Benzoylamino)-2,2,2-trichloroethyl]sulfanyl}-2,2,2-trichloroethyl)benzamide involves its interaction with specific molecular targets. The benzoylamino group can interact with proteins and enzymes, potentially inhibiting their activity. The trichloroethyl groups may also play a role in disrupting cellular processes by interacting with cellular membranes and other structures .
Comparison with Similar Compounds
Similar Compounds
- N-(1-{1-[1-(benzoylamino)-2,2,2-trichloroethyl]-6-oxo-1,6-dihydro-9H-purin-9-yl}-2,2,2-trichloroethyl)benzamide .
N-(1-{[1-(Benzoylamino)-2,2,2-trichloroethyl]sulfanyl}-2,2,2-trichloroethyl)benzamide: is compared with other compounds containing benzoylamino and trichloroethyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H14Cl6N2O2S |
---|---|
Molecular Weight |
535.1 g/mol |
IUPAC Name |
N-[1-(1-benzamido-2,2,2-trichloroethyl)sulfanyl-2,2,2-trichloroethyl]benzamide |
InChI |
InChI=1S/C18H14Cl6N2O2S/c19-17(20,21)15(25-13(27)11-7-3-1-4-8-11)29-16(18(22,23)24)26-14(28)12-9-5-2-6-10-12/h1-10,15-16H,(H,25,27)(H,26,28) |
InChI Key |
CZGQIIOGJAPBGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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